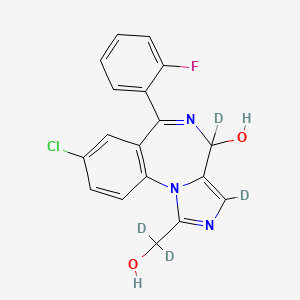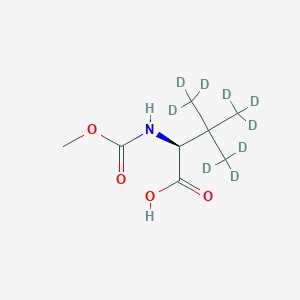
N-(Methoxycarbonyl)-3-(methyl-d3)-L-valine-4,4,4,4',4',4'-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Methoxycarbonyl)-3-(methyl-d3)-L-valine-4,4,4,4’,4’,4’-d6 is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, such as increased stability and altered reaction kinetics compared to its non-deuterated counterparts.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Methoxycarbonyl)-3-(methyl-d3)-L-valine-4,4,4,4’,4’,4’-d6 typically involves the incorporation of deuterium into the valine structure. One common method involves the reaction of nitromethane with deuterium oxide in the presence of bases and phase-transfer catalysts to form nitromethane-d3. This intermediate is then reduced in an inert solvent to form methyl-d3-amine, which is subsequently reacted with acids to form the desired compound .
Industrial Production Methods
Industrial production of deuterated compounds like N-(Methoxycarbonyl)-3-(methyl-d3)-L-valine-4,4,4,4’,4’,4’-d6 often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and cost-efficiency, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
N-(Methoxycarbonyl)-3-(methyl-d3)-L-valine-4,4,4,4’,4’,4’-d6 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .
Applications De Recherche Scientifique
N-(Methoxycarbonyl)-3-(methyl-d3)-L-valine-4,4,4,4’,4’,4’-d6 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in various analytical techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in metabolic studies to trace biochemical pathways and understand the metabolism of valine.
Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs that may have improved pharmacokinetic properties.
Industry: Utilized in the production of specialized materials and as a reference standard in quality control processes
Mécanisme D'action
The mechanism of action of N-(Methoxycarbonyl)-3-(methyl-d3)-L-valine-4,4,4,4’,4’,4’-d6 involves its interaction with specific molecular targets and pathways. The incorporation of deuterium can alter the compound’s metabolic stability and reaction kinetics, leading to different biological effects compared to non-deuterated analogs. These effects are often studied to understand the compound’s potential therapeutic benefits and to optimize its use in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl methacrylate: A similar compound used in the production of polymers and resins.
Deutero N-Nitrosodimethylamine (NDMA-d6): Another deuterated compound used in scientific research.
Uniqueness
N-(Methoxycarbonyl)-3-(methyl-d3)-L-valine-4,4,4,4’,4’,4’-d6 is unique due to its specific deuterium labeling, which provides distinct advantages in stability and reaction kinetics. This makes it particularly valuable in research applications where precise tracking and analysis of metabolic pathways are required .
Propriétés
Formule moléculaire |
C8H15NO4 |
|---|---|
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
(2S)-4,4,4-trideuterio-2-(methoxycarbonylamino)-3,3-bis(trideuteriomethyl)butanoic acid |
InChI |
InChI=1S/C8H15NO4/c1-8(2,3)5(6(10)11)9-7(12)13-4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m1/s1/i1D3,2D3,3D3 |
Clé InChI |
NWPRXAIYBULIEI-GWSMHBOJSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([C@@H](C(=O)O)NC(=O)OC)(C([2H])([2H])[2H])C([2H])([2H])[2H] |
SMILES canonique |
CC(C)(C)C(C(=O)O)NC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-[1,1'-Biphenyl]-4-yl(6-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone](/img/structure/B13450141.png)
![(6R,7R)-3-(Acetoxymethyl)-8-oxo-7-(thiophene-2-carboxamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid](/img/structure/B13450152.png)

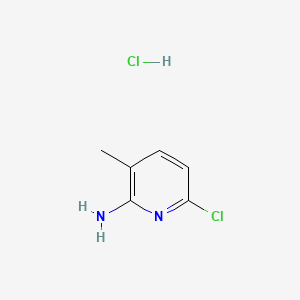

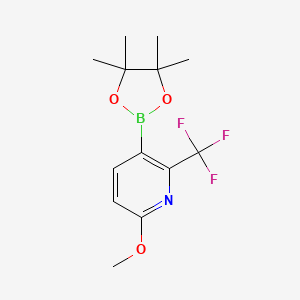
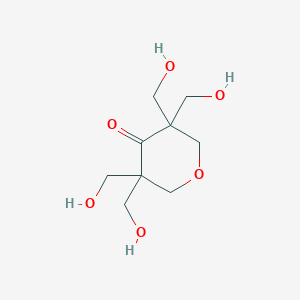
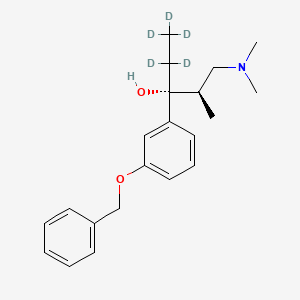
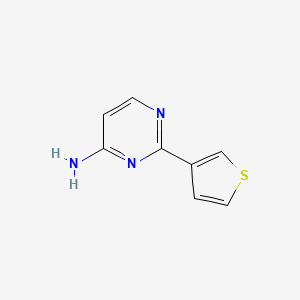
![5-[2-(Trimethylsilyl)ethynyl]-1-benzothiophene-2-carbaldehyde](/img/structure/B13450184.png)
